molecular formula C14H16BFO2S B2807285 2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 958451-93-9

2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2807285
CAS RN: 958451-93-9
M. Wt: 278.15
InChI Key: XNRVFDSPXAGGNH-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as FBTB, is a boron-containing compound that has been widely used in scientific research. This compound has shown great potential in various fields including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to "2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" has been a subject of interest for developing novel chemical entities with potential applications in material science and organic chemistry. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including similar dioxaborolane structures, has been reported to explore their inhibitory activity against serine proteases, indicating the versatility of these compounds in medicinal chemistry and enzyme inhibition studies (Spencer et al., 2002).

Material Science and Polymer Chemistry

These boron-containing compounds are integral to the development of novel materials and polymers. The synthesis of Pinacolylboronate-Substituted Stilbenes and their application in creating boron-capped polyenes showcases their potential in synthesizing new materials for LCD technology and as intermediates for conjugated polyene systems, highlighting their relevance in electronics and optoelectronics (Das et al., 2015).

Fluorescence Probes and Sensing

The development of boronate-based fluorescence probes for detecting hydrogen peroxide exemplifies the use of dioxaborolane derivatives in creating sensitive and selective sensors for biological and chemical applications. These probes demonstrate the compound's utility in designing novel fluorescence sensors with potential applications in bioimaging and environmental monitoring (Lampard et al., 2018).

Organic Electronics and Photovoltaics

The compound's application extends into the field of organic electronics and photovoltaics, where its derivatives are used in the synthesis of high-performance semiconducting polymers. For example, the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain has been facilitated by similar dioxaborolane structures, demonstrating their potential in developing new materials for electronic and photovoltaic applications (Welterlich et al., 2012).

properties

IUPAC Name

2-(5-fluoro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO2S/c1-13(2)14(3,4)18-15(17-13)12-8-9-7-10(16)5-6-11(9)19-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRVFDSPXAGGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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